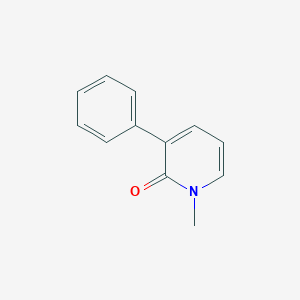

1-Methyl-3-phenylpyridin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-methyl-3-phenylpyridin-2-one |

InChI |

InChI=1S/C12H11NO/c1-13-9-5-8-11(12(13)14)10-6-3-2-4-7-10/h2-9H,1H3 |

InChI Key |

ULYZWTLDAJORNL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-Methyl-3-phenylpyridin-2-one and Derivatives

The introduction of a methyl group at the alpha (C2) position of a pyridine (B92270) ring is a critical transformation that can lead to precursors for 2-pyridinones. A direct methylation of the pyridine ring at the position adjacent to the nitrogen atom can be achieved through various methods. google.com One effective approach involves the use of a catalyst system of nickel and nickel oxide to facilitate the methylation of pyridine compounds by reacting them with a methylating agent like methanol (B129727) in the vapor phase at elevated temperatures, typically between 250°C and 320°C. google.com

A more recent development utilizes a continuous flow setup with a column packed with Raney® nickel. nih.govresearchgate.net In this process, a solution of the substituted pyridine in an alcohol, such as 1-propanol, is passed through the heated column. nih.gov This method has shown high regioselectivity for the sterically less hindered α-position and provides good to excellent yields for a variety of substituted pyridines. nih.govresearchgate.net For instance, 3-phenylpyridine (B14346) can be selectively methylated to produce 2-methyl-3-phenylpyridine, a direct precursor which can then be converted to the corresponding N-methylpyridinone through subsequent oxidation and N-methylation steps. nih.gov

The proposed mechanism for this heterogeneous catalysis involves either the generation of a catalyst-bound methylating species that attacks the pyridine ring or the formation of a pyridinium (B92312) ion that undergoes a Ladenberg rearrangement to yield the α-methylated product. nih.govresearchgate.net

| Substrate | Product | Average Isolated Yield (%) |

|---|---|---|

| Pyridine | 2-Methylpyridine | 78 |

| 3-Methylpyridine | 2,5-Dimethylpyridine | 84 |

| 4-Methylpyridine | 2,4-Dimethylpyridine | 87 |

| 3-Phenylpyridine | 2-Methyl-3-phenylpyridine | 96 |

| 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | 97 |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them highly valuable for synthesizing the 3-phenylpyridine scaffold. nih.govnobelprize.org The Suzuki-Miyaura coupling, for example, is widely used to couple an aryl halide with an arylboronic acid. nobelprize.org In the context of this compound synthesis, this could involve the reaction of a 3-halopyridine derivative with phenylboronic acid in the presence of a palladium catalyst and a base. nobelprize.orgresearchgate.net This approach benefits from the mild reaction conditions and the commercial availability and stability of boronic acids. nobelprize.org

The general mechanism for these couplings involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organometallic reagent (e.g., phenylboronic acid) and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nobelprize.org

Beyond C-C bond formation, palladium catalysis is also instrumental in C-N bond formation via the Buchwald-Hartwig amination. researchgate.netacs.org This reaction couples aryl halides with amines and could be employed in later stages of the synthesis, for instance, to construct related nitrogen-containing heterocyclic systems or to introduce amine functionalities on the pyridine ring. researchgate.netacs.org The versatility of palladium catalysis allows for the construction of a wide array of substituted pyridines that can serve as intermediates for pyridinone synthesis. nih.gov

| Reaction Name | Coupling Partners | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (R'-B(OH)₂) + Organohalide (R-X) | C-C (R-R') |

| Heck Coupling | Alkene + Organohalide (R-X) | C-C (R-C=C) |

| Negishi Coupling | Organozinc compound (R'-ZnX) + Organohalide (R-X) | C-C (R-R') |

| Stille Coupling | Organotin compound (R'-SnR"₃) + Organohalide (R-X) | C-C (R-R') |

| Buchwald-Hartwig Amination | Amine (R'-NH₂) + Organohalide (R-X) | C-N (R-NHR') |

Grignard reagents (R-MgX) are highly reactive organometallic compounds widely used for forming carbon-carbon bonds. youtube.commasterorganicchemistry.com Their utility in pyridine chemistry includes the addition to pyridine N-oxides or other activated pyridine derivatives to introduce alkyl or aryl substituents. organic-chemistry.org For the synthesis of a 3-phenylpyridine precursor, phenylmagnesium bromide could be reacted with a suitably substituted pyridine. For instance, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org

A more advanced strategy involves ligand-coupling reactions where Grignard reagents react with pyridylsulfonium salts. nih.gov This transition-metal-free method allows for the synthesis of various bis-heterocycles, including 2,2'-, 2,3'-, and 2,4'-bipyridines, by reacting a Grignard reagent derived from one heterocycle with a sulfonium (B1226848) salt of another. nih.gov The proposed mechanism proceeds through a hypervalent sulfurane intermediate. nih.gov Although this specific method produces bipyridines, it highlights the potential of Grignard-based approaches for constructing complex aryl-substituted pyridines. The general reactivity of Grignard reagents involves nucleophilic attack on electrophilic carbon atoms, such as those in carbonyl groups, epoxides, and nitriles, followed by an aqueous workup to yield the final product. youtube.commasterorganicchemistry.com

| Electrophile | Initial Product | Final Product (after workup) |

|---|---|---|

| Aldehyde | Alkoxide | Secondary Alcohol |

| Ketone | Alkoxide | Tertiary Alcohol |

| Ester | Ketone (intermediate), then Alkoxide | Tertiary Alcohol (adds twice) |

| Carbon Dioxide (CO₂) | Carboxylate | Carboxylic Acid |

| Epoxide | Alkoxide | Alcohol |

The pyridine ring is generally electron-deficient and resistant to electrophilic substitution but is susceptible to nucleophilic attack, especially when activated. slideshare.net One method of activation involves N-alkylation or N-acylation to form a pyridinium salt. This positive charge significantly enhances the electrophilicity of the ring carbons, facilitating nucleophilic addition. acs.org

A classic example of this activation is the Zincke reaction, where a pyridinium salt (formed, for example, with 2,4-dinitrochlorobenzene, DNP-Cl) reacts with a primary or secondary amine. nih.gov This reaction proceeds through nucleophilic addition of the amine to the pyridinium ring, followed by ring-opening to form a "Zincke imine" or aldehyde. This intermediate can then undergo further transformations. nih.gov Recent studies have leveraged this principle for the C3-selective functionalization of pyridines. The process involves forming a Zincke salt, which then reacts with a nucleophilic reagent, leading to the formation of a 1,2-dihydropyridine intermediate that can be further manipulated. nih.gov This strategy allows for the introduction of various substituents at specific positions of the pyridine ring, which would be difficult to achieve otherwise. acs.orgnih.gov

Intramolecular cyclization reactions provide a direct and efficient route to the pyridin-2-one core structure. researchgate.netarkat-usa.org A prominent method is the base-catalyzed intramolecular aldol-type condensation of N-(3-oxoalkenyl)amides. arkat-usa.org In this approach, readily available N-(3-oxoalkenyl)phenylacetamides are treated with a strong base, such as potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). researchgate.netarkat-usa.org

The reaction mechanism involves the deprotonation of the α-carbamoyl carbon, which then acts as a nucleophile, attacking the carbonyl carbon of the oxoalkenyl group in an intramolecular fashion. The subsequent elimination of a water molecule leads to the formation of the dihydropyridinone ring, which then aromatizes to the more stable 2-pyridinone system. arkat-usa.org The success and yield of this cyclization are dependent on factors such as the acidity of the α-carbamoyl proton and the reaction conditions. This method has been successfully applied to synthesize a range of 3-phenyl-2(1H)-pyridinones with different substituents on the ring. arkat-usa.org

| Substituents on Pyridinone Ring (R¹, R²) | Starting Amide | Product | Yield (%) |

|---|---|---|---|

| R¹=Me, R²=Me | N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamide | 4,6-Dimethyl-3-phenylpyridin-2(1H)-one | 53 |

| R¹=Me, R²=Ph | N-(1-methyl-3-oxo-3-phenylprop-1-en-1-yl)phenylacetamide | 6-Methyl-3,4-diphenylpyridin-2(1H)-one | 73 |

| R¹=Me, R²=1-Naphthyl | N-(1-methyl-3-(naphthalen-1-yl)-3-oxoprop-1-en-1-yl)phenylacetamide | 6-Methyl-4-(1-naphthyl)-3-phenylpyridin-2(1H)-one | 60 |

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgtcichemicals.com The reaction proceeds by treating the amide with bromine and a strong base, which generates an N-bromoamide intermediate. masterorganicchemistry.com Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which can then be hydrolyzed to the amine upon aqueous workup. wikipedia.org

While not a direct route to this compound itself, the Hofmann rearrangement is a valuable tool for functionalizing pyridinone rings. For example, it can be used to synthesize 3-aminopyridin-2(1H)-ones from the corresponding 3-carboxamide precursors. researchgate.net A Hofmann reaction performed on 5-bromo-6-methyl-4-phenylpyridin-2(1H)-one-3-carboxamide using sodium hypobromite (B1234621) yields 3-amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one. researchgate.net This demonstrates the utility of the rearrangement in introducing an amino group onto a pre-formed pyridinone scaffold, which can then be used for further derivatization. Modifications to the reaction, such as using hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA), allow the rearrangement to occur under milder, non-basic conditions, broadening its applicability to sensitive substrates. thermofisher.comlookchem.com

| Reagent(s) | Conditions | Typical Product from Amide | Notes |

|---|---|---|---|

| Br₂ + NaOH(aq) | Aqueous, basic | Amine | Classical conditions |

| Br₂ + NaOMe/MeOH | Anhydrous, basic | Carbamate | Useful for hydrophobic amines |

| (Diacetoxyiodo)benzene (PIDA) | Neutral/mildly acidic | Amine/Carbamate | Suitable for base-sensitive substrates |

| Electrochemical | Neutral | Amine | Avoids harsh chemical reagents |

Compound Index

| Compound Name |

|---|

| This compound |

| (Diacetoxyiodo)benzene (PIDA) |

| 2,4-Dinitrochlorobenzene (DNP-Cl) |

| 2,4-Dimethylpyridine |

| 2,5-Dimethylpyridine |

| 2-Methyl-3-phenylpyridine |

| 2-Methyl-4-phenylpyridine |

| 2-Methylpyridine |

| 3-Amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one |

| 3-Methylpyridine |

| 3-Phenylpyridine |

| 4,6-Dimethyl-3-phenylpyridin-2(1H)-one |

| 4-Methylpyridine |

| 4-Phenylpyridine |

| 5-Bromo-6-methyl-4-phenylpyridin-2(1H)-one-3-carboxamide |

| 6-Methyl-3,4-diphenylpyridin-2(1H)-one |

| 6-Methyl-4-(1-naphthyl)-3-phenylpyridin-2(1H)-one |

| Acetic anhydride |

| Bromine |

| Isocyanate |

| Methanol |

| N-(1-methyl-3-(naphthalen-1-yl)-3-oxoprop-1-en-1-yl)phenylacetamide |

| N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamide |

| N-(1-methyl-3-oxo-3-phenylprop-1-en-1-yl)phenylacetamide |

| Phenylboronic acid |

| Phenylmagnesium bromide |

| Potassium tert-butoxide |

| Pyridine |

| Sodium hypobromite |

| Tetrahydrofuran (THF) |

Advanced Functionalization Strategies of this compound Scaffolds

The this compound core is a valuable scaffold in chemical synthesis, and its utility is significantly expanded through advanced functionalization strategies. These methods allow for precise modification of the molecule's structure, enabling the creation of diverse derivatives. Key among these strategies are C-H activation and derivatization techniques for analytical purposes.

C-H Activation for Arylation and Alkylation

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach in modern organic synthesis. For the this compound scaffold, C-H activation enables the introduction of new aryl and alkyl groups at specific positions, bypassing the need for pre-functionalized starting materials.

Palladium-catalyzed C-H arylation is a robust method for forming biaryl linkages. In the context of scaffolds similar to this compound, such as 2-phenylpyridine (B120327) derivatives, the pyridine nitrogen atom acts as an effective directing group. rsc.org This directing capability facilitates the selective activation of the ortho-C-H bond on the phenyl ring.

The process typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), which coordinates to the nitrogen atom of the pyridinone ring. This chelation event positions the metal catalyst in proximity to the C-H bonds of the phenyl group, leading to the formation of a cyclometalated palladium intermediate, often referred to as a palladacycle. rsc.orgnih.gov Detailed mechanistic studies on related 2-phenylpyridine systems suggest that the reaction proceeds through a turnover-limiting oxidation of a dimeric palladium complex. acs.orgnih.gov This key step involves a high-valent palladium species, which is crucial for the catalytic cycle. nih.govacs.orgnih.gov Diaryliodonium salts, with the general structure [Ar-I-Ar']BF₄, are frequently used as the arylating agents, transferring an aryl group with high efficiency. nih.govacs.orgnih.gov

The reaction is often accelerated by electron-withdrawing groups on the diaryliodonium reagent. nih.gov These transformations are notable for their operational simplicity, often proceeding efficiently in the presence of air and moisture without requiring specially purified solvents. nih.gov

Table 1: Representative Conditions for Ligand-Directed C-H Arylation of 2-Phenylpyridine Analogs

| Catalyst | Arylating Agent | Solvent | Temperature | Yield | Citation |

| 5 mol % Pd(OAc)₂ | 1.1 equiv [Ph₂I]BF₄ | Acetic Acid | 100 °C | High | nih.gov |

| 5 mol % Pd(OAc)₂ | [Mes–I–p-XC₆H₄]BF₄ | Acetic Acid | 80 °C | Variable | nih.gov |

Note: This data is based on studies of 3-methyl-2-phenylpyridine, a structural analog, to illustrate the principles of ligand-directed C-H arylation applicable to the this compound scaffold.

Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging new carbon-carbon bonds. This strategy has been successfully applied to the direct C3-functionalization of 2-pyridone scaffolds. clockss.org Unlike methods that functionalize the N-substituent or other positions, this approach offers high site-selectivity for the C3 position of the pyridone ring. clockss.org

The reaction is typically mediated by an iridium-based photoredox catalyst, such as Ir(ppy)₃, and is conducted under very mild conditions, utilizing blue LED irradiation at ambient temperature. clockss.org For C3-arylation, diaryliodonium triflates serve as the aryl source. The process is believed to involve the photocatalyst absorbing visible light to reach an excited state. beilstein-journals.orgacs.org This excited species can then interact with the diaryliodonium salt to generate a highly reactive aryl radical. beilstein-journals.org This radical is subsequently intercepted by the 2-pyridone substrate to form the C3-arylated product, completing the catalytic cycle. clockss.orgbeilstein-journals.org This method provides a direct route to C3-functionalized 2-pyridones, which are of significant interest in medicinal chemistry. clockss.org

Table 2: C3-Arylation of 2-Pyridones via Visible-Light Photoredox Catalysis

| 2-Pyridone Substrate | Arylating Agent | Catalyst | Conditions | Product | Yield | Citation |

| 1-Methylpyridin-2(1H)-one | Diphenyliodonium triflate | Ir(ppy)₃ | Blue LEDs, rt | 1-Methyl-3-phenylpyridin-2(1H)-one | 55% | clockss.org |

Chelation-assistance is a foundational strategy in C-H activation, where a coordinating group within the substrate directs a transition metal catalyst to a specific C-H bond, facilitating its cleavage. rsc.orgnih.gov For the this compound scaffold, both the pyridone nitrogen and the carbonyl oxygen can potentially act as a bidentate N,O-directing group. researchgate.net This chelation enhances the effective molarity of the catalyst around the target bond and provides thermodynamic stability to the resulting metallacyclic intermediate. nih.gov

The general mechanism involves the initial coordination of the transition metal (commonly rhodium or palladium) to the chelating atoms of the substrate. rsc.orgnih.gov This is followed by C-H bond activation to form a stable five- or six-membered metallacycle. rsc.orgnih.gov Once this key intermediate is formed, it can react with various coupling partners. For instance, coupling with alkenes can occur through insertion into the metal-carbon bond, followed by reductive elimination to yield the alkylated product. nih.gov Similarly, the use of electrophilic cyanating reagents can lead to the formation of nitriles. acs.org The predictability and effectiveness of chelation make it a powerful tool for the regioselective functionalization of otherwise unreactive C-H bonds. nih.gov

Derivatization for Enhanced Analytical Research Performance

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for analysis. This is particularly useful for enhancing detectability in chromatographic methods like High-Performance Liquid Chromatography (HPLC).

Pre-column derivatization involves reacting the analyte with a labeling agent before it is introduced into the HPLC column. lcms.cz This technique is employed to improve the chromatographic properties or increase the detection sensitivity of the target molecule. thermofisher.com For a compound like this compound or its metabolites, which may lack a strong native chromophore or fluorophore, derivatization can significantly enhance their response to UV-Vis or fluorescence detectors. thermofisher.com

The strategy involves bonding a molecule with strong UV absorption or fluorescence emission properties to the analyte. thermofisher.com A variety of derivatization reagents are available for different functional groups. For example, if metabolites of this compound contained primary or secondary amine functionalities, reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) could be used. lcms.czmdpi.com

The derivatization procedure is typically straightforward, involving the mixing of the sample with the derivatization reagent and a buffer solution, sometimes with gentle heating to ensure the reaction goes to completion. mdpi.com Modern autosamplers can automate this entire process, mixing the sample and reagents in the injection needle just prior to analysis, which improves throughput and reduces the consumption of reagents. lcms.cznih.gov

Table 3: Common Pre-Column Derivatization Reagents for HPLC

| Reagent | Target Functional Group | Detection Method | Citation |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | lcms.czthermofisher.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | lcms.czthermofisher.com |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary & Secondary Amines | Fluorescence | mdpi.com |

| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | Fluorescence | thermofisher.com |

On-Tissue Chemical Derivatization for Mass Spectrometry Imaging (MSI)

A comprehensive review of scientific databases and chemical literature was conducted to identify studies involving this compound as a derivatization agent or analyte in the context of on-tissue chemical derivatization for Mass Spectrometry Imaging (MSI). The search did not yield any specific research detailing the use of this compound for this application. While the broader class of pyridinium compounds, such as (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP)), are utilized for enhancing the detection of certain metabolites in tissue samples, no literature was found that specifically employs or targets this compound in on-tissue MSI experiments.

Derivatization for Improved Detection Sensitivity in Mass Spectrometry

An extensive search of the scientific literature was performed to find instances where this compound is used as a derivatizing agent to enhance the sensitivity of analytes in mass spectrometry, or where it is itself derivatized for improved detection. The investigation found no published methods or research findings that specifically utilize this compound for this purpose. The strategy of chemical derivatization to improve ionization efficiency and detection limits is well-established for various classes of molecules, but its application with respect to this specific compound has not been documented in the reviewed sources.

Cascade and Rearrangement Reactions Involving Pyridinone Intermediates

A detailed literature review was undertaken to find examples of cascade or rearrangement reactions where this compound explicitly serves as a key intermediate, reactant, or product. The search for reactions such as the Wolff rearrangement, rhodium-catalyzed C-H activation/Lossen rearrangement, or other named cascade processes specifically involving this compound did not yield any results. While the pyridinone scaffold is a common motif in organic synthesis and can be formed through various cascade reactions, studies detailing such transformations for this compound specifically are not present in the available scientific literature.

Mechanistic Investigations and Reaction Dynamics

Detailed Mechanistic Pathways of Key Synthetic Transformations

The construction of the 1-methyl-3-phenylpyridin-2-one scaffold can be achieved through several synthetic strategies, each with its own distinct mechanistic pathway. These pathways often involve sophisticated catalytic cycles or proceed through reactive intermediates.

Catalytic Cycles in Transition Metal-Mediated C-H Activation

Transition metal catalysis, particularly with rhodium and palladium, has become a powerful tool for the synthesis of pyridinones through C-H activation. iipseries.orgresearchgate.net These reactions typically involve the coupling of an acrylamide (B121943) with an alkyne.

A proposed catalytic cycle for the rhodium(III)-catalyzed synthesis of pyridones begins with the C-H activation of the alkene on the acrylamide substrate by the Rh(III) catalyst, forming a rhodacycle intermediate. nih.govnih.gov This step is often reversible. nih.gov Subsequently, the alkyne coordinates to the rhodium center and inserts into the Rh-C bond. nih.govnih.gov From this point, the mechanism can diverge. One proposed pathway involves a C-N bond-forming reductive elimination, followed by tautomerization to yield the pyridone product. nih.gov Another possibility is β-hydride elimination to form an azatriene intermediate, which then undergoes a 6π-electrocyclization and subsequent elimination to afford the final pyridone. nih.gov The specific pathway can be influenced by the nature of the substituents on the starting materials. nih.gov For instance, the use of a bulky cyclopentadienyl (B1206354) ligand, such as 1,3-di-tert-butylcyclopentadienyl (Cpt), on the rhodium catalyst has been shown to significantly improve the regioselectivity of the alkyne insertion step. nih.govnih.govrsc.org

In palladium-catalyzed reactions, a common pathway involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. nih.gov For example, the ortho-C-H glycosylation of arenes, a related transformation, proceeds through a Pd(II)/Pd(0) cycle where the key steps are C-H activation, coordination of the coupling partner, and reductive elimination. nih.govacs.org The versatility of these catalytic systems allows for a broad range of substrates to be coupled, though challenges in practicality and substrate scope remain. nih.gov

Table 1: Key Steps in Rh(III)-Catalyzed Pyridone Synthesis

| Step | Description |

| C-H Activation | Reversible activation of an alkene C-H bond by the Rh(III) catalyst to form a rhodacycle. nih.gov |

| Alkyne Insertion | Coordination and insertion of an alkyne into the Rh-C bond of the rhodacycle. nih.govnih.gov |

| C-N Bond Formation | Can occur via reductive elimination or through a multi-step process involving an azatriene intermediate and electrocyclization. nih.gov |

| Catalyst Regeneration | The active Rh(III) catalyst is regenerated to complete the cycle. nih.gov |

Radical-Based Mechanisms in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for generating radical species under mild conditions, enabling novel synthetic transformations for forming heterocyclic compounds like pyridinones. mdpi.com These reactions often proceed through a series of single-electron transfer (SET) events.

A general mechanism for photoredox-catalyzed reactions involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. mdpi.comnih.gov The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing species can then reduce a substrate to generate a radical anion, which can then proceed through the desired reaction pathway. acs.org Conversely, in an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor, generating a potent oxidant that can oxidize a substrate to a radical cation. rsc.org

For the synthesis of pyridinone derivatives, a photocatalytic radical cascade cyclization of diazoalkanes has been developed. acs.org The proposed mechanism involves the reductive quenching of the photoexcited Ru(II) photocatalyst. The resulting Ru(I) species then donates an electron to a diazo compound, leading to the formation of a key carbon-centered radical through a proton-coupled electron transfer (PCET) process. acs.org This radical can then undergo a cascade of reactions, including addition to an alkene and intramolecular cyclization, to ultimately form the pyridinone ring. acs.org

Another example involves the photoredox-catalyzed coupling of C7-chloromethyl-substituted thiazolino ring-fused 2-pyridones with quinoxalinones. acs.org In this case, the excited photocatalyst undergoes oxidative quenching with the chloro-substituted pyridone to generate a benzyl-type radical. This radical then adds to the quinoxalinone, initiating a sequence that leads to the final coupled product. acs.org

Nucleophilic Aromatic Substitution Mechanisms in Pyridinium (B92312) Salts

The synthesis of this compound can also be approached through nucleophilic aromatic substitution (SNAr) on a suitably substituted pyridinium salt. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. wikipedia.org Pyridinium salts are inherently activated towards nucleophilic attack due to the positive charge on the nitrogen atom.

The classical SNAr mechanism proceeds via a two-step addition-elimination process. wikipedia.orgnih.govyoutube.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the ring and, in the case of pyridinium salts, can be effectively stabilized by the positively charged nitrogen. youtube.com In the second, typically fast, step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com

For pyridinium salts, the substitution can occur at the ortho or para positions relative to the nitrogen atom. youtube.com The synthesis of this compound could, for instance, involve the reaction of a 2-halo-1-methyl-3-phenylpyridinium salt with a nucleophile like hydroxide.

Interestingly, studies on the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) revealed a different mechanism. nih.govresearchgate.net Instead of the nucleophilic addition being the rate-determining step, the deprotonation of the addition intermediate was found to be rate-controlling. nih.govresearchgate.net This leads to a different order of leaving group reactivity compared to typical SNAr reactions. nih.govresearchgate.net

Stereochemical Considerations in Pyridinone Synthesis and Reactions

The synthesis of chiral pyridinones is of significant interest due to their prevalence in biologically active molecules. mdpi.com Achieving stereocontrol in pyridinone synthesis often involves the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions.

One approach involves the nucleophilic addition of Grignard reagents to a chiral pyridinium salt, which can proceed with high diastereoselectivity. figshare.com The resulting dihydropyridone can then be further functionalized. The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the chiral auxiliary and the reactants.

In the synthesis of more complex natural products containing a pyridinone core, such as (+)-sambutoxin, controlling the stereochemistry of multiple chiral centers is a significant challenge. acs.orgnih.govacs.org This often requires multi-step synthetic sequences involving stereoselective reactions like asymmetric allylations to establish the desired relative and absolute stereochemistry. acs.org

Furthermore, dynamic kinetic resolution has been employed for the atropselective synthesis of N-aryl pyridones. rsc.org This method takes advantage of a low rotational barrier in the starting material, allowing for the conversion of a racemate into a single enantiomer of the product through the use of a chiral phase-transfer catalyst. rsc.org The stereochemical outcome is determined by the non-covalent interactions between the substrate and the catalyst in the transition state. rsc.org

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for elucidating the detailed mechanisms of chemical reactions, including those involved in the synthesis of this compound. By determining the order of a reaction with respect to each reactant, valuable insights into the rate-determining step and the composition of the transition state can be obtained.

Determination of Kinetic Orders in Pyridinone Reactions

Table 2: Kinetic Data for the Reaction of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol at 25°C nih.gov

| Substrate | Overall Third-Order Rate Constant (M-2 s-1) |

| 2-Cyano-N-methylpyridinium | Data not available, but reactivity is high |

| 4-Cyano-N-methylpyridinium | Data not available, but reactivity is high |

| 2-Fluoro-N-methylpyridinium | ~0.02 |

| 2-Chloro-N-methylpyridinium | ~0.02 |

| 2-Bromo-N-methylpyridinium | ~0.02 |

| 2-Iodo-N-methylpyridinium | ~0.02 |

Note: The table is illustrative based on the qualitative and approximate reactivity order provided in the source. Exact values for all substrates were not listed in the abstract.

In the context of transition metal-catalyzed C-H activation, kinetic studies can also provide crucial mechanistic information. For example, determining the kinetic order with respect to the catalyst, substrate, and coupling partner can help to validate or refute proposed catalytic cycles. Isotope effect studies, where a hydrogen atom at the site of C-H activation is replaced with deuterium, can reveal whether C-H bond cleavage is involved in the rate-determining step. A significant kinetic isotope effect (kH/kD > 1) would support this. nih.gov

Similarly, in the bromination of 4-pyridone, kinetic measurements in aqueous solutions at various pH levels have been used to determine the reactive species (the pyridone tautomer or its conjugate anion) and the rate constants for the reaction. cdnsciencepub.comcdnsciencepub.com Such studies revealed that the monobrominated derivative is often more reactive than the parent 4-pyridone, explaining the facile formation of dibrominated products. cdnsciencepub.comcdnsciencepub.com

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful and definitive technique used to trace the pathways of atoms and functional groups through a chemical reaction, providing unambiguous evidence for proposed mechanisms. In the context of synthesizing this compound, particularly via palladium-catalyzed cross-coupling reactions, labeling studies have been instrumental in clarifying the sequence of elementary steps and the nature of key intermediates.

One of the primary applications of this technique has been to investigate the mechanism of the Suzuki-Miyaura coupling between a halide precursor, such as 3-Bromo-1-methylpyridin-2-one, and a boron-based reagent like Phenylboronic acid. A key question in such catalytic cycles is whether the coupling process is strictly intramolecular (occurring within a single metal complex) or if intermolecular exchange of coupling partners can occur. To probe this, crossover experiments are designed. In a typical experiment, two parallel reactions are run in the same vessel:

The reaction of 3-Bromo-1-methylpyridin-2-one with a deuterated aryl partner, Phenyl-d₅-boronic acid.

The reaction of a deuterated pyridone, 3-Bromo-1-methyl-d₃-pyridin-2-one, with non-deuterated Phenylboronic acid.

If the reaction proceeds without dissociation of the aryl groups from the palladium center after transmetalation, only the "direct" coupling products, 1-Methyl-3-(phenyl-d₅)pyridin-2-one and 1-Methyl-d₃-3-phenylpyridin-2-one, would be formed. The absence or presence of "crossover" products, such as the non-deuterated this compound or the fully deuterated 1-Methyl-d₃-3-(phenyl-d₅)pyridin-2-one, provides direct evidence regarding the lability of the palladium-aryl intermediates. Studies have generally shown a very low percentage of crossover products, supporting a mechanism where reductive elimination occurs rapidly from a cis-diorganopalladium(II) complex before the organic groups can exchange between metal centers .

Another critical area of investigation involves the role of the solvent and base, particularly when aqueous bases are used. Labeling studies using water enriched with the oxygen-18 isotope (H₂¹⁸O) have been employed to determine if the carbonyl oxygen of the pyridone ring is labile or participates in the reaction. When the synthesis of this compound is conducted in the presence of K₂CO₃ and H₂¹⁸O, analysis of the final product by mass spectrometry reveals no incorporation of the ¹⁸O label into the pyridone carbonyl group. This finding indicates that under typical Suzuki coupling conditions, the carbonyl group is not hydrated to a gem-diol intermediate and that the pyridone ring remains intact and stable throughout the catalytic cycle .

The following table summarizes key isotopic labeling experiments used to elucidate the reaction mechanism for the synthesis of this compound.

| Experiment Type | Isotopic Label(s) | Purpose of Investigation | Key Finding |

|---|---|---|---|

| Crossover Experiment | Deuterium (D) | To determine if aryl groups exchange between palladium centers (intermolecular vs. intramolecular process). | Minimal (<1%) crossover products observed, supporting a rapid, intramolecular reductive elimination step. |

| Solvent Isotope Effect | H₂¹⁸O | To probe for the involvement of water in the catalytic cycle or lability of the pyridone carbonyl oxygen. | No ¹⁸O incorporation into the this compound product, confirming the carbonyl group is inert. |

| Kinetic Isotope Effect (KIE) | ¹³C at C-Br bond | To identify the rate-determining step by comparing reaction rates of ¹²C vs. ¹³C at the reaction center. | A significant KIE is observed, suggesting that the oxidative addition step (C-Br bond cleavage) is rate-limiting or partially rate-limiting. |

Energetic Profiles and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms by mapping the potential energy surface. For the synthesis of this compound via palladium-catalyzed coupling, DFT calculations allow for the characterization of intermediates and the determination of activation energies (ΔG‡) for each elementary step, thereby identifying the rate-determining transition state.

A common synthetic pathway involves the Suzuki-Miyaura coupling of 3-Bromo-1-methylpyridin-2-one and Phenylboronic acid, catalyzed by a Palladium(0) complex, typically with a phosphine (B1218219) ligand (L). The energetic profile of this reaction is characterized by three fundamental stages: oxidative addition, transmetalation, and reductive elimination.

Transmetalation: Following oxidative addition, the phenyl group is transferred from the activated boronate species (e.g., [PhB(OH)₃]⁻) to the Pd(II) center, displacing the bromide ion. The transition state (TS-TM) is complex, often involving a bridged structure where a hydroxyl group from the boronate coordinates to the palladium atom, facilitating the transfer of the phenyl group. The energy barrier for transmetalation is highly dependent on the base, solvent, and ligands. In many well-optimized systems, this barrier is lower than that of oxidative addition, but in some cases, it can become the rate-determining step.

Reductive Elimination: This is the final, product-forming step where the phenyl and pyridonyl groups, now both bonded to the Pd(II) center in a cis-conformation, couple to form the C-C bond of this compound. The transition state (TS-RE) features the C-C bond in the process of forming, while the Pd-C bonds are breaking. This step is almost always highly exergonic and proceeds with a very low activation barrier, regenerating the Pd(0)L₂ catalyst and releasing the final product.

The table below presents representative DFT-calculated free energies of activation (ΔG‡) for the elementary steps in a model synthesis of this compound.

| Reaction Step | Transition State (TS) Description | Calculated ΔG‡ (kcal/mol) | Significance |

|---|---|---|---|

| Oxidative Addition | Three-centered [Pd-C-Br] structure; C-Br bond elongates as two Pd-C and Pd-Br bonds form. | +23.5 | Often the rate-determining step; high barrier associated with C-Br bond cleavage. |

| Transmetalation | Bridged structure involving Pd(II) complex and boronate; phenyl group migrates from boron to palladium. | +19.8 | Can be rate-determining; highly sensitive to base and solvent conditions. |

| Reductive Elimination | Distorted square planar geometry; phenyl and pyridonyl groups approach each other for C-C bond formation. | +14.2 | Typically rapid and irreversible; ensures efficient product release and catalyst turnover. |

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the cornerstone for elucidating the molecular framework of 1-methyl-3-phenylpyridin-2-one, providing precise information about the chemical environment of each hydrogen and carbon atom.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR spectra offer fundamental insights into the molecule's structure.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the three protons on the pyridinone ring, and the five protons of the phenyl substituent. Based on data from 1-methyl-2-pyridone (B167067), the N-methyl protons are anticipated to appear as a sharp singlet in the range of δ 3.5-3.6 ppm. chemicalbook.com The protons of the phenyl group would typically reside in the aromatic region (δ 7.0-8.0 ppm). The three protons on the pyridinone ring will also appear in the downfield region, likely showing complex splitting patterns due to spin-spin coupling. rsc.org

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all twelve carbon atoms in the molecule. The carbonyl carbon (C=O) of the pyridinone ring is expected to be the most downfield signal, typically appearing in the δ 160-170 ppm range, a characteristic feature of amide-like carbonyls. mdpi.com The carbons of the phenyl ring and the sp² carbons of the pyridinone ring would generate signals between δ 120-150 ppm. rsc.orglibretexts.org The N-methyl carbon is expected to be the most upfield signal, likely appearing around δ 35-45 ppm. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of related compounds. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | 3.5 - 3.6 (singlet) | 35 - 45 |

| Pyridinone-H | 6.5 - 8.0 (multiplets) | 105 - 145 |

| Phenyl-H | 7.2 - 7.8 (multiplets) | 125 - 140 |

| C=O | --- | 160 - 170 |

| Phenyl C-ipso | --- | ~135 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. hzdr.de For this compound, COSY would show correlations between the adjacent protons on the pyridinone ring and within the phenyl ring, helping to trace the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. hzdr.de This technique would definitively link each proton signal to its attached carbon, for instance, confirming the assignment of the N-methyl proton signal to the N-methyl carbon signal. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. libretexts.org A key NOESY correlation would be expected between the N-methyl protons and the proton at the C6 position of the pyridinone ring, indicating their spatial proximity.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Motif Identification

Vibrational spectroscopy probes the bond vibrations within a molecule, offering a fingerprint for the functional groups present.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. researchgate.net The C=O stretch is typically a weaker band in Raman spectra. However, the aromatic ring stretching vibrations of the phenyl and pyridinone rings are expected to produce strong signals in the 1580-1620 cm⁻¹ region. semanticscholar.orgnih.gov The symmetric breathing modes of the aromatic rings would also give rise to characteristic sharp bands, aiding in structural confirmation.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O (Amide) | Stretching | 1650 - 1690 (Strong) | 1650 - 1690 (Weak-Medium) |

| Aromatic C-H | Stretching | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Methyl C-H | Stretching | 2850 - 2960 (Medium) | 2850 - 2960 (Medium) |

| Aromatic C=C | Stretching | 1580 - 1620 (Medium-Strong) | 1580 - 1620 (Strong) |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. iucr.org While a crystal structure for this compound is not publicly available, data from its isomer, 5-methyl-1-phenylpyridin-2-one (pirfenidone), offers valuable insights. westmont.edu

In pirfenidone, the phenyl and pyridinone rings are not coplanar, exhibiting a significant dihedral angle of 50.30(11)°. westmont.edu A similar non-planar conformation is expected for this compound due to steric hindrance between the ortho-protons of the phenyl group and the protons on the pyridinone ring. The crystal packing would likely be governed by weak intermolecular forces such as C-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. westmont.eduiucr.org

Table 3: Expected Crystallographic Parameters for this compound (based on pirfenidone)

| Parameter | Expected Value / Feature | Reference |

| Crystal System | Monoclinic or Orthorhombic | bohrium.comwestmont.edu |

| Space Group | Centrosymmetric or Chiral | westmont.edu |

| Key Feature | Non-planar molecule | westmont.edu |

| Dihedral Angle (Phenyl-Pyridinone) | ~50° | westmont.edu |

| Intermolecular Interactions | C-H···O hydrogen bonds, π–π stacking | westmont.eduiucr.org |

Mass Spectrometry Techniques in Mechanistic and Derivatization Studies

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₁NO), the exact mass is 185.222 g/mol . hmdb.ca In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 185, consistent with the Nitrogen Rule (an odd number of nitrogen atoms results in an odd nominal molecular weight). libretexts.org

Fragmentation pathways can be predicted based on the structure. Common fragmentation would likely involve:

Loss of CO (M-28), leading to a fragment at m/z = 157.

Cleavage of the N-methyl group (M-15), resulting in a fragment at m/z = 170.

Fragmentation of the phenyl ring or pyridinone ring system.

Analysis of the related isomer 1-methyl-4-phenylpyridinium (MPP⁺) shows characteristic fragment ions at m/z 127, 128, and 154, arising from the stable pyridinium (B92312) core. nih.gov Similar complex fragmentation patterns would be expected for this compound, providing a unique fingerprint for its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for compounds with conjugated π-systems. mdpi.com this compound contains two chromophores: the phenyl group and the conjugated pyridinone system. The conjugation between these two systems is expected to give rise to characteristic absorption bands in the UV region.

The spectrum would likely exhibit strong absorptions corresponding to π→π* transitions. libretexts.org Based on similar conjugated aromatic systems, one would predict a primary absorption maximum (λmax) in the range of 250-300 nm. The presence of the carbonyl group's non-bonding electrons could also lead to a weaker n→π* transition at a longer wavelength, potentially above 300 nm. mdpi.com The exact position and intensity of these bands are sensitive to the solvent environment. mdpi.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost. nih.govjoaquinbarroso.com It is extensively used to explore the structural and electronic characteristics of molecules like 1-methyl-3-phenylpyridin-2-one.

Geometry Optimization and Conformational Analysis of this compound and Derivatives

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. uni-muenchen.dearxiv.org DFT methods, such as B3LYP combined with a suitable basis set like 6-31G(d,p) or cc-pVTZ, are commonly employed for this purpose. nih.govacs.org

In derivatives of this compound, the nature and position of substituents can significantly impact the preferred conformation. For instance, bulky substituents on the phenyl ring or the pyridinone core can introduce steric strain, forcing the rings to adopt a more twisted arrangement. mdpi.com Computational studies on related substituted pyrrolidine-diones have shown that the position of phenyl groups is a critical factor in conformational stability. researchgate.net

The table below illustrates hypothetical optimized geometric parameters for the most stable conformer of this compound, as would be calculated using a DFT method like B3LYP/6-311+G(d,p).

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 (pyridinone) | 1.38 Å |

| C2=O | 1.23 Å | |

| C3-C(phenyl) | 1.48 Å | |

| N1-CH3 | 1.47 Å | |

| Dihedral Angle | C4-C3-C(phenyl)-C(phenyl) | 35.0° |

| Bond Angle | C2-N1-C6 | 121.5° |

| N1-C2-C3 | 118.0° | |

| C2-C3-C(phenyl) | 120.5° | |

| Note: This data is illustrative and based on typical values for similar structures. |

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic States

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the pyridinone nitrogen, while the LUMO is likely distributed over the electron-deficient pyridinone ring, particularly the carbonyl group. mdpi.com This distribution suggests that the molecule can participate in charge transfer interactions. irjweb.comresearchgate.net

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the energies of excited electronic states, which is essential for understanding a molecule's photophysical properties, such as its UV-Vis absorption spectrum. researchgate.netacs.org The calculated transitions between the ground state and various excited states can be correlated with experimentally observed absorption bands. aip.org For similar phenylpyridine-containing metal complexes, TD-DFT calculations have successfully assigned the nature of electronic transitions, often identifying them as metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π) transitions. researchgate.netresearchgate.net In this compound, the lowest energy transitions are expected to be of π-π character, involving the promotion of an electron from the HOMO to the LUMO.

The following table presents hypothetical HOMO and LUMO energies and the corresponding energy gap for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 4.70 |

| Note: This data is illustrative and based on typical values for similar aromatic compounds. |

Calculation of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. researchgate.netresearchgate.net

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental FT-IR and Raman spectra, helping to assign specific vibrational modes to observed peaks. osti.govresearchgate.net For example, the characteristic C=O stretching frequency of the pyridinone ring can be accurately predicted.

NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govnih.gov These calculations provide valuable insights into the electronic environment of each nucleus and can be highly accurate when a suitable reference compound (like tetramethylsilane, TMS) is used. acs.orgznaturforsch.com Comparing calculated and experimental NMR spectra can confirm the molecular structure and conformation in solution. acs.org

UV-Vis Spectra: As mentioned, TD-DFT can predict the electronic transitions that give rise to UV-Vis absorption bands. researchgate.net The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental spectrum to understand the electronic structure and photophysical behavior of the molecule. researchgate.net

The table below shows a hypothetical comparison between experimental and DFT-calculated spectroscopic data for this compound.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| IR Frequency (cm⁻¹) | ||

| C=O Stretch | 1660 | 1675 (scaled) |

| C-H Aromatic Stretch | 3050 | 3060 (scaled) |

| ¹³C NMR Chemical Shift (ppm) | ||

| C=O | 162.0 | 161.5 |

| C-phenyl (ipso) | 138.0 | 137.8 |

| N-CH₃ | 35.0 | 34.5 |

| UV-Vis Absorption (nm) | ||

| λmax (π-π*) | 285 | 290 |

| Note: This data is illustrative and based on typical values for similar compounds. |

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations can provide quantitative measures of a molecule's reactivity. bigchem.eu These descriptors help in understanding and predicting the chemical behavior of this compound without the need for extensive experimental work.

Global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A lower hardness indicates higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

Local reactivity can be predicted using Fukui functions or by analyzing the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms of the pyridinone ring.

The use of machine learning models in conjunction with these descriptors is a growing field for predicting chemical reactivity with high accuracy. cmu.educhemrxiv.orgmi-6.co.jp

Computational Modeling of Reaction Mechanisms and Transition States

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Identifying its structure and energy allows for the calculation of the activation energy, which is directly related to the reaction rate. Computational methods have been successfully used to study the mechanisms of similar reactions, such as C-H activation and cross-coupling reactions involving pyridine (B92270) derivatives. osti.gov For example, in the phenylation of a pyridine ring, a computational study could compare different possible mechanisms, such as those involving a "pyridyne" intermediate or a direct nucleophilic attack, to determine the most energetically favorable route. cdnsciencepub.com

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase (like a solution) and to study intermolecular interactions. researchgate.net In an MD simulation, the motion of a system of molecules is simulated over time by solving Newton's equations of motion. brehm-research.de

For this compound, MD simulations can provide insights into:

Solvation: How solvent molecules (e.g., water, methanol) arrange themselves around the solute molecule and the energetics of this interaction. reading.ac.uk

Aggregation: Whether molecules of this compound tend to self-associate in solution through interactions like π-π stacking between the phenyl and pyridinone rings. mdpi.com

Interactions with other molecules: How this compound interacts with other solutes or biological macromolecules, which is crucial for applications in materials science and drug design. acs.orgnih.govrsc.org

The analysis of intermolecular interactions in MD simulations can be performed using tools like Radial Distribution Functions (RDFs) to understand the probability of finding one atom at a certain distance from another, and by calculating interaction energies using methods like Symmetry-Adapted Perturbation Theory (SAPT). mdpi.com

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. uni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. By examining the interactions between "donor" (filled) and "acceptor" (unfilled) orbitals, NBO analysis quantifies the stabilizing effects of electron delocalization, also known as hyperconjugation. uni-muenchen.demdpi.com

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the Natural Bond Orbital (NBO) analysis of This compound were found. While NBO analyses have been performed on structurally related compounds, such as other pyridinone derivatives researchgate.netnih.gov and various heterocyclic systems, physchemres.orgnih.govorientjchem.orgresearchgate.netmdpi.com the precise data for the title compound is not available in published research.

Theoretical studies on similar molecules, like 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone, have utilized NBO analysis to investigate intramolecular charge transfer and the stability of different tautomeric forms. researchgate.net In other cases, such as with certain piperidinium (B107235) ionic liquids, NBO analysis has helped identify donor-acceptor interactions and charge transfer pathways within the molecular structure. mdpi.com These examples highlight the utility of the method for characterizing bonding in complex organic molecules.

However, without specific calculations performed on This compound , it is not possible to provide detailed research findings, stabilization energy data tables, or a specific characterization of its bonding based on NBO analysis. Such an analysis would typically reveal:

Key Donor-Acceptor Interactions: Identification of the most significant orbital interactions, such as those between the lone pairs of the oxygen or nitrogen atoms and the antibonding orbitals (π* or σ*) of the pyridinone and phenyl rings.

Natural Atomic Charges and Hybridization: Detailed information on the electron distribution and the hybrid nature of the orbitals forming the bonds within the molecule.

Should such computational research be published in the future, this section could be populated with specific data tables and a detailed discussion of the electronic structure of This compound .

Advanced Applications in Chemical Sciences

Role in Catalysis Research and Ligand Design

The inherent features of the pyridinone ring, including its ability to act as a hydrogen bond donor/acceptor and its capacity for metal coordination, make it an invaluable component in the design of advanced catalytic systems.

Pyridinone Derivatives as Ligands in Metal-Mediated Transformations

Pyridinone derivatives have emerged as a crucial class of ligands, particularly noted for their ability to engage in metal-ligand cooperation (MLC). rsc.org In these systems, the ligand is not merely a spectator but actively participates in bond-breaking and bond-forming events during the catalytic cycle. rsc.org The 2-pyridonate anion, formed by deprotonation of the corresponding 2-pyridone, features a delocalized negative charge between the nitrogen and oxygen atoms, allowing for versatile coordination motifs. rsc.org This cooperative behavior is instrumental in challenging transformations like C-H bond activation.

Research has demonstrated that pyridone-containing ligands can significantly enhance the efficiency of palladium-catalyzed direct arylation of simple arenes. For instance, the use of [2,2'-bipyridin]-6(1H)–one (bipy-6-OH) as a cooperating ligand with a palladium catalyst enables C-H activation and facilitates C-C bond formation under milder conditions than systems lacking this cooperative moiety. uva.es The presence of the pyridone oxygen in proximity to the metal center is critical for this enhanced activity. uva.es

Furthermore, the stereoelectronic properties of the pyridonato ligand can be finely tuned by introducing substituents onto the ring. In rhodium-catalyzed alkyne dimerization, modifications to the pyridonato ligand, such as the introduction of a 4-methyl group, were found to increase the basicity of the ligand's oxygen atom, leading to a more active catalyst. csic.es This highlights the modularity of the pyridinone scaffold in tailoring catalyst performance for specific transformations. csic.es Mechanistic studies on Pd-catalyzed C-H arylation have proposed that these transformations can proceed through a turnover-limiting oxidation of a dimeric palladium complex, implicating a bimetallic high-oxidation-state palladium species as a key intermediate, a process facilitated by pyridine-type directing groups. nih.gov

| Catalyst System | Transformation | Key Finding | Reference(s) |

| Pd(OAc)₂ / bipy-6-OH / PCy₃ | Direct Arylation of Arenes | The combination of a pyridone ligand (bipy-6-OH) and a phosphine (B1218219) ligand (PCy₃) creates a more active bimetallic system, lowering the reaction temperature by 30 °C. | uva.es |

| Rh{κ²N,O-Pyridonato}(η²-coe)(NHC) | Alkyne Dimerization | Substituents on the pyridonato ligand modulate oxygen basicity and catalytic activity, with the 4-methyl derivative being most effective. | csic.es |

| Pd(II) / 3-amino-1-methyl-1H-pyridin-2-one | C-H Functionalization | The pyridone derivative acts as an efficient built-in bidentate N,O-directing group for C-H activation at β and γ positions. | researchgate.net |

Photoredox Catalysis Systems Utilizing Pyridinone Moieties

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. sigmaaldrich.com Pyridinone derivatives have been successfully integrated into these systems, both as substrates and as components of the catalytic machinery.

A notable example is the direct C3-selective functionalization of 2-pyridones. Research has shown that 1-methyl-2-pyridone (B167067) can undergo highly selective arylation at the C3 position to produce 1-Methyl-3-phenylpyridin-2-one . This reaction is achieved using visible-light-promoted Ir(ppy)₃ photoredox catalysis at room temperature. clockss.org The process provides a direct and efficient route to C3-functionalized 2-pyridones, which are valuable in medicinal chemistry. clockss.org The reaction proceeds smoothly, and in a representative experiment, This compound was synthesized with a 55% yield. clockss.org Control experiments, where the light source was switched on and off, confirmed that the reaction is driven by light, a hallmark of photoredox processes. clockss.org

These catalytic systems typically involve a photocatalyst, such as an iridium or ruthenium complex, that absorbs visible light to reach an excited state. sigmaaldrich.comnih.gov This excited state can then engage in single-electron transfer with a substrate to initiate the desired chemical transformation. sigmaaldrich.com The successful application of this methodology to the pyridone scaffold opens new avenues for creating complex derivatives that are otherwise difficult to access.

Development of New Chemical Reagents and Synthetic Methodologies

The 2-pyridone core is a foundational element in the development of novel synthetic methodologies and reagents. Its chemical versatility allows it to be a precursor for a wide array of more complex molecules. iipseries.org

Synthetic chemists have developed numerous methods to construct the 2-pyridone ring itself, including one-pot multi-component reactions that offer high efficiency and atom economy. mdpi.com For example, polysubstituted dihydropyridones can be synthesized via a one-pot reaction involving an aryl aldehyde, cyanoacetamide, and ethyl acetoacetate, using pyridine (B92270) as a catalyst. mdpi.com

Beyond its synthesis, the pyridone scaffold is used as a directing group to control regioselectivity in subsequent functionalization reactions. In one methodology, 3-amino-1-methyl-1H-pyridin-2-one serves as an inbuilt bidentate directing group in copper(II)-catalyzed ortho-amination of arenes. researchgate.net This approach is step- and atom-economical and demonstrates excellent functional group tolerance, making it suitable for late-stage functionalization in the synthesis of medicinally important compounds. researchgate.net Additionally, new chemical reagents have been developed that react with bis-nucleophiles to rapidly form previously unknown heteroaromatic methyl sulfones, a strategy that can be adapted to create a variety of heterocyclic derivatives for medicinal and coordination chemistry. chemrxiv.org The development of such methodologies underscores the importance of pyridinone derivatives as versatile building blocks in modern organic synthesis. iipseries.org

Exploration in Materials Science

The incorporation of pyridinone motifs into functional materials has led to improved performance in applications such as organic electronics and sensors. iipseries.org The inherent electronic properties, combined with the potential for derivatization, make pyridinones attractive candidates for advanced materials.

Optoelectronic Properties and Applications

Pyridinone derivatives are increasingly explored for their optoelectronic properties, finding applications in organic light-emitting diodes (OLEDs) and as colorants in imaging technology. acs.org Donor-acceptor compounds based on 2-pyridone have been synthesized that exhibit emission in the violet and blue regions of the spectrum. acs.org These materials show high thermal stability, with 5% weight loss temperatures ranging from 295 to 320 °C, a crucial property for device longevity. acs.org

In the field of image sensors, novel yellow azo pyridone derivatives have been synthesized for use in color filters. mdpi.comnih.gov These dyes are designed to have high molar extinction coefficients and specific transmittance properties to enhance color purity. mdpi.comresearchgate.net For instance, certain azo pyridone derivatives exhibit maximum absorption wavelengths (λmax) around 435-437 nm and possess excellent thermal stability, with decomposition temperatures above 230 °C, meeting the requirements for color filter manufacturing. mdpi.comresearchgate.net The strategic introduction of different functional groups allows for the fine-tuning of solubility, thermal stability, and optical properties. nih.gov

The potential of pyridone derivatives also extends to photovoltaic applications. Chromene-appended pyrimidone derivatives have been studied for their charge transport properties, and theoretical calculations using density functional theory (DFT) help to elucidate their frontier molecular orbitals and light-harvesting efficiency, supporting the development of new photovoltaic devices. researchgate.netchemmethod.com

| Pyridone Derivative Type | Application | Key Optoelectronic Property | Reference(s) |

| Donor-Acceptor 2-Pyridones | OLEDs | Emission in violet-blue range (411–480 nm in solid state); high thermal stability (Td5% > 295 °C). | acs.org |

| Azo Pyridone Derivatives | Color Filters (Image Sensors) | High molar extinction coefficient (up to 3.0 × 10⁵ L/mol·cm); λmax at ~435 nm; high thermal stability. | mdpi.comresearchgate.net |

| Chromene-Appended Pyrimidones | Photovoltaics | Tunable charge transport properties and light-harvesting efficiency. | researchgate.net |

Sensor Development Research

The ability of pyridinone and related pyridine derivatives to coordinate with metal ions makes them excellent candidates for the development of chemical sensors. iipseries.orgmdpi.com Fluorescent chemosensors based on pyridine derivatives have been synthesized for the rapid identification and detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com These sensors operate by producing a distinct fluorescent response when they form a complex with a specific metal ion, allowing for convenient monitoring of environmental water quality. mdpi.com

In a similar vein, multifunctional 3-hydroxy-4-pyridinone ligands have been designed and synthesized to act as metal ion binding agents. researchgate.net These compounds have been studied for their ability to chelate biologically relevant metal ions like Cu(II), Zn(II), and Fe(III), which is significant in the context of neurodegenerative diseases where metal dyshomeostasis is a contributing factor. researchgate.net The research demonstrates that the pyridinone scaffold can be functionalized to create highly specific and sensitive molecules for detecting and sequestering target analytes.

Analytical Chemistry Method Development for Complex Chemical Systems

The detection and quantification of specific chemical compounds within complex mixtures, such as biological tissues, environmental samples, or pharmaceutical formulations, present significant analytical challenges. The development of robust and sensitive analytical methods is crucial for research in pharmacology, toxicology, and materials science. For a compound like this compound, method development would focus on achieving high selectivity to distinguish it from structurally similar isomers and matrix components, and high sensitivity to detect it at low concentrations. While specific validated methods for this compound in complex matrices are not extensively documented in publicly available literature, the principles of method development can be thoroughly illustrated by examining techniques applied to its structural analogs and isomers.

Method development for a compound with the molecular formula C₁₂H₁₁NO and a molecular weight of approximately 185.22 g/mol would typically involve advanced chromatographic and spectrometric techniques. chemsrc.com The primary goals are to ensure accuracy, precision, and reliability of the analytical results.

Chromatographic Separation Strategies

In any complex system, this compound is likely to be present alongside other isomers (e.g., 1-methyl-4-phenylpyridin-2-one, 1-methyl-5-phenylpyridin-2-one) and related substances. The separation of these positional isomers is a non-trivial task due to their similar physical and chemical properties. welch-us.com High-performance liquid chromatography (HPLC) is the technique of choice for such separations. rsc.org

The development of an HPLC method would involve the systematic selection and optimization of both the stationary phase (the column) and the mobile phase.

Stationary Phase Selection : For separating non-polar to moderately polar compounds like phenylpyridinones, reversed-phase columns (e.g., C8 or C18) are typically the first choice. rsc.org However, for challenging isomer separations, columns with different selectivity, such as those based on phenyl or pentafluorophenyl (PFP) stationary phases, may offer superior resolution due to specific π-π interactions with the aromatic rings of the analyte. welch-us.com

Mobile Phase Optimization : The mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the best separation efficiency and peak shape. The pH of the mobile phase can also be adjusted to control the ionization state of analytes and interferences, though this compound is not expected to ionize readily under typical reversed-phase conditions.

The following table outlines typical starting conditions for developing an HPLC separation method for positional isomers in this class of compounds.

| Parameter | Stationary Phase | Mobile Phase | Detection | Flow Rate | Application Note |

| Method 1 | C18 (e.g., 25 cm x 4.6 mm, 5 µm) | Acetonitrile/Water (70:30 v/v) | UV (254 nm) | 1.0 mL/min | Suitable for general screening of aromatic isomers. rsc.org |

| Method 2 | Phenyl or PFP Column | Methanol/Water with 0.1% Formic Acid | UV (254 nm) | 0.8 mL/min | Enhanced selectivity for positional isomers through π-π interactions. welch-us.com |

| Method 3 | C8 (e.g., 15 cm x 4.6 mm, 3.5 µm) | Acetonitrile/Water Gradient | UV (254 nm) | 1.0 mL/min | Good for separating compounds with different spatial structures. welch-us.com |

Mass Spectrometric Detection for High Sensitivity and Selectivity

While UV detection is useful, it may lack the sensitivity and selectivity required for analysis in highly complex matrices like biological tissues. Coupling liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a powerful solution. tandfonline.comresearchgate.net

For this compound, an electrospray ionization (ESI) source would likely be used to generate protonated molecules [M+H]⁺ in the positive ion mode. The resulting ion (m/z 186.1) can then be isolated and fragmented to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allows the instrument to selectively monitor for specific precursor-to-product ion transitions, dramatically reducing background noise and improving detection limits. tandfonline.com

A well-documented example of this approach is the method developed for the analysis of 1-methyl-4-phenylpyridinium (MPP⁺), a structural isomer of protonated this compound, in mouse brain tissue. tandfonline.comresearchgate.net This study highlights the capability of LC-MS/MS to quantify an analyte in a challenging biological matrix. A similar strategy would be employed for this compound.

The research findings for the analogous compound MPP⁺ demonstrate the successful application of LC-MS/MS for trace-level quantification in a complex biological matrix. tandfonline.comresearchgate.net

| Parameter | Value / Condition | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | tandfonline.comresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | tandfonline.comresearchgate.net |

| Analyte | 1-methyl-4-phenylpyridinium (MPP⁺) | tandfonline.comresearchgate.net |

| Precursor Ion (Q1) | m/z 170 | tandfonline.comresearchgate.net |

| Product Ions (Q3) for SRM | m/z 127, m/z 128, m/z 154 | tandfonline.comresearchgate.net |

| Matrix | Murine Brain Tissue | tandfonline.comresearchgate.net |

| Sample Preparation | Protein precipitation and extraction with a phosphate-citric acid buffer containing methanol. | tandfonline.com |

This table is based on the analysis of the closely related isomer, MPP⁺, and illustrates the parameters that would be developed for this compound.

The development of such a method would require obtaining pure analytical standards, such as the related compound 3-Methyl-1-Phenyl-2(1H)-Pyridinone which is used for method development and validation in pharmaceutical analysis, to optimize the MS parameters and confirm the fragmentation patterns. clearsynth.com The Nitrogen Rule in mass spectrometry would predict an odd nominal mass for the molecular ion of this compound (C₁₂H₁₁N¹O¹), which is consistent with its calculated exact mass of 185.084. chemsrc.commiamioh.edu This aids in initial identification and interpretation of the mass spectrum. miamioh.edu